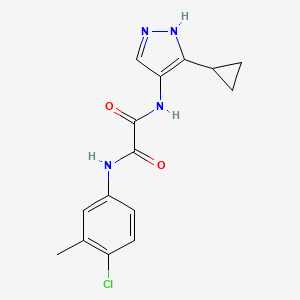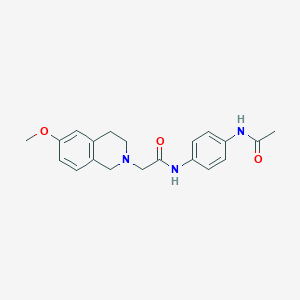![molecular formula C20H25F2N3O B7435981 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine, also known as DF-MPPO, is a chemical compound that has gained significant attention in scientific research due to its potential use as a radioligand for imaging studies. DF-MPPO is a piperidine derivative that contains a pyridine moiety and a difluoromethoxyphenyl group. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine binds to the orthosteric site of alpha7 nAChRs and stabilizes the receptor in an open conformation, leading to increased calcium influx and downstream signaling. This mechanism has been studied using in vitro and in vivo assays and has been shown to be specific to alpha7 nAChRs.
Biochemical and Physiological Effects:
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has been shown to increase calcium influx in cells expressing alpha7 nAChRs and to enhance synaptic plasticity in the hippocampus. These effects suggest that 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine may have potential therapeutic applications in cognitive disorders such as Alzheimer's disease. 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has also been shown to reduce inflammation in animal models of sepsis and to have analgesic effects in models of neuropathic pain.
実験室実験の利点と制限
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has several advantages for lab experiments, including its high affinity and selectivity for alpha7 nAChRs, its stability in vivo, and its ability to cross the blood-brain barrier. However, 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has some limitations, including its short half-life, which limits its use in longitudinal studies, and its potential off-target effects, which need to be carefully controlled.
将来の方向性
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has several potential future directions for scientific research, including its use in longitudinal studies of alpha7 nAChRs in vivo, its application in preclinical models of cognitive disorders and inflammation, and its development as a therapeutic agent for these conditions. Additionally, 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine may have potential applications in other areas of research, such as oncology and immunology, where alpha7 nAChRs have been implicated in tumor growth and immune function. Further studies are needed to fully explore the potential of 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine in these areas.
合成法
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine can be synthesized using different methods, including the reaction of 4-(difluoromethoxy)aniline with 1-(piperidin-4-yl)propan-2-amine, followed by the reaction of the resulting intermediate with 2-bromopyridine. Another method involves the reaction of 4-(difluoromethoxy)aniline with 1-(pyridin-2-yl)propan-2-amine, followed by the reaction of the resulting intermediate with piperidine. These methods have been reported in scientific literature and have yielded high purity and yield of 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine.
科学的研究の応用
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has been used as a radioligand for imaging studies of alpha7 nicotinic acetylcholine receptors (nAChRs) in the brain. Alpha7 nAChRs are involved in various physiological and pathological processes, including cognition, memory, and inflammation. 1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine has been shown to have high affinity and selectivity for alpha7 nAChRs, making it a promising tool for studying these receptors in vivo using positron emission tomography (PET) imaging.
特性
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O/c1-15(14-17-4-2-3-11-23-17)24-16-9-12-25(13-10-16)18-5-7-19(8-6-18)26-20(21)22/h2-8,11,15-16,20,24H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXDFMDHOXGZJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=N1)NC2CCN(CC2)C3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(2-oxo-1,3-oxazolidin-3-yl)methyl]phenyl]-5-(trifluoromethyl)furan-2-carboxamide](/img/structure/B7435905.png)
![N-[(1-methylindol-2-yl)methyl]-2-propan-2-yl-1,2,4-triazol-3-amine](/img/structure/B7435907.png)
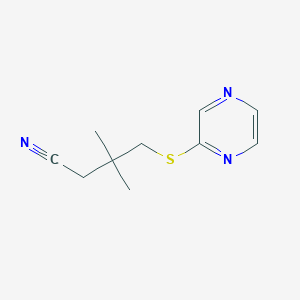
![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-5-oxo-7,8-dihydro-6H-quinoline-3-carboxamide](/img/structure/B7435920.png)
![N-[1-(3-phenylpropylsulfonyl)piperidin-3-yl]methanesulfonamide](/img/structure/B7435925.png)
![N-[[1-(3-phenylpropylsulfonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7435928.png)

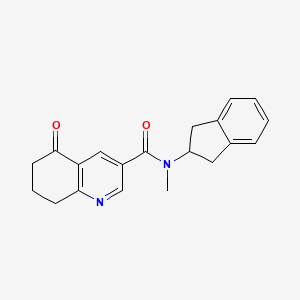
![Methyl 5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1,2-oxazole-3-carboxylate](/img/structure/B7435959.png)

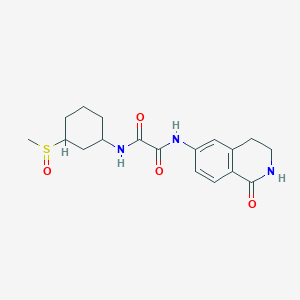
![N'-(1-tert-butyl-4-cyanopyrazol-3-yl)-N-[3-(dimethylamino)butyl]oxamide](/img/structure/B7435994.png)
